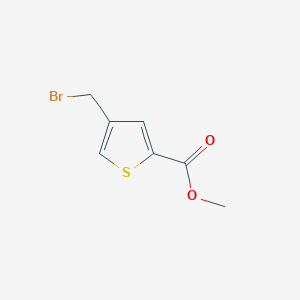
Methyl 4-(bromomethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(bromomethyl)thiophene-2-carboxylate is a heterocyclic compound with a thiophene ring substituted with a bromomethyl group at the 4-position and a carboxylate ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of methyl thiophene-2-carboxylate. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 4-position of the thiophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(bromomethyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: LiAlH4 in anhydrous ether for ester reduction.
Major Products Formed:
- Substituted thiophenes with various functional groups.
- Thiophene sulfoxides and sulfones.
- Thiophene alcohols from ester reduction .
Scientific Research Applications
Methyl 4-(bromomethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Explored for its role in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of polymers and advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)thiophene-2-carboxylate largely depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In material science, its electronic properties are harnessed to create conductive polymers and other advanced materials .
Comparison with Similar Compounds
Methyl 4-(chloromethyl)thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(iodomethyl)thiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 4-(methylthio)thiophene-2-carboxylate: Similar structure but with a methylthio group instead of bromomethyl.
Uniqueness: Methyl 4-(bromomethyl)thiophene-2-carboxylate is unique due to the reactivity of the bromomethyl group, which can undergo a variety of substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts distinct electronic properties that can be advantageous in the design of materials with specific electronic characteristics .
Properties
IUPAC Name |
methyl 4-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBMDMSLFAPOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573055 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-51-9 | |
| Record name | Methyl 4-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
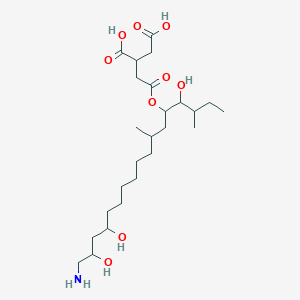
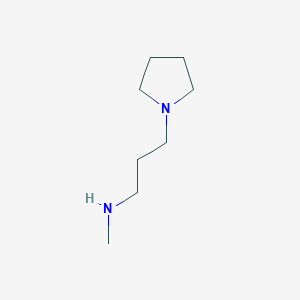


![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
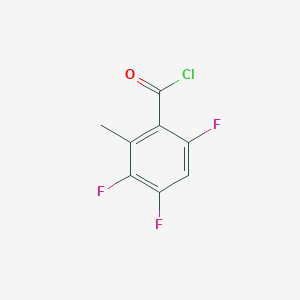

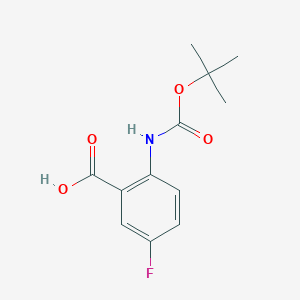
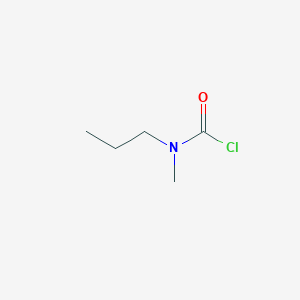
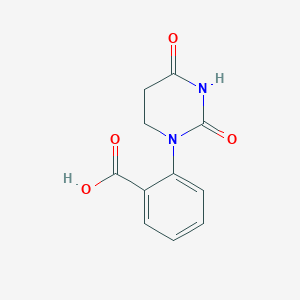
![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)
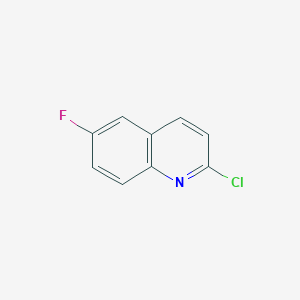
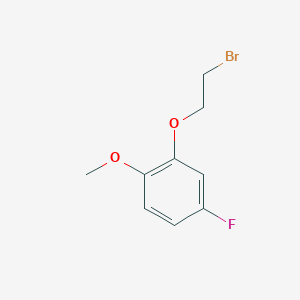
![2-[4-(Chloromethyl)phenyl]propanoic acid](/img/structure/B1368878.png)
